molecular formula C10H10O5 B1179007 Zfc protein CAS No. 148770-10-9

Zfc protein

Numéro de catalogue: B1179007
Numéro CAS: 148770-10-9
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Zfc proteins are a class of fungal-specific transcription factors characterized by a conserved C6 zinc cluster domain. These proteins bind two Zn(II) ions via six cysteine residues arranged in a bimetal thiolate cluster, enabling DNA binding and transcriptional regulation . Zfc proteins are implicated in calcium signaling and fungal pathogenesis, with roles in virulence and stress response . Phylogenetic studies reveal their exclusive presence in fungi, distributed unevenly across lineages: 10% in chytrids-zygomycetes, 20% in basidiomycetes, and 40% in ascomycetes, with additional variants in other groups .

Propriétés

Numéro CAS

148770-10-9

Formule moléculaire

C10H10O5

Synonymes

Zfc protein

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural Similarities and Differences

Zfc proteins belong to the C6 zinc cluster family, which includes other fungal transcription factors like Gal4 (Saccharomyces cerevisiae). Both share a conserved C6 domain with six cysteine residues coordinating Zn(II) ions (Table 1). However, Zfc proteins exhibit distinct regulatory roles compared to homologs.

Table 1. Structural Comparison of Zfc Protein and Gal4

Feature Zfc Protein Gal4 (S. cerevisiae)
Cysteine residues 6 (C-X₂-C-X₆-C-X₂-C-X₆-C-X₂-C) 6 (similar motif)
Metal binding Zn(II) bimetal thiolate cluster Zn(II) bimetal thiolate cluster
DNA-binding domain C6 zinc cluster C6 zinc cluster
Primary function Calcium signaling, pathogenesis Galactose metabolism
Taxonomic distribution Broad fungal lineages Primarily Saccharomyces

Functional Divergence

While Gal4 regulates carbohydrate metabolism, Zfc proteins are linked to calcium-dependent gene expression and fungal virulence. For example, in pathogenic ascomycetes, Zfc proteins activate genes enabling host tissue invasion under calcium stress . In contrast, CRZ1 (a calcium-responsive transcription factor in plant fungi) shares functional overlap with Zfc proteins but lacks the C6 domain, instead utilizing calcineurin-binding motifs .

Table 2. Functional Roles in Fungal Mechanisms

Protein Pathway Involved Biological Impact
Zfc Calcium signaling Virulence, stress adaptation
Gal4 Galactose utilization Metabolic regulation
CRZ1 Calcium homeostasis Cell wall integrity, ion transport

Taxonomic Distribution

Zfc proteins are most abundant in ascomycetes (40%), suggesting evolutionary specialization in this lineage (Table 3). Basidiomycetes and chytrids-zygomycetes exhibit lower representation (20% and 10%, respectively), correlating with niche-specific adaptations.

Table 3. Distribution of Zfc Proteins Across Fungal Lineages

Fungal Group Percentage of Zfc Proteins Notable Pathogens
Ascomycetes 40% Candida spp., Aspergillus spp.
Basidiomycetes 20% Cryptococcus neoformans
Chytrids-Zygomycetes 10% Rhizopus spp.
Others* 30% Underexplored fungal taxa

*Includes rare lineages and unclassified variants.

Research Findings and Implications

  • Calcium Signaling : Zfc proteins in Candida albicans regulate hyphal growth under host-induced calcium stress, a critical virulence mechanism .
  • Pathogenesis: Knockout studies in Aspergillus fumigatus show reduced virulence in Zfc-deficient strains, highlighting their role in infection .
  • Evolutionary Insights: The skewed distribution of Zfc proteins toward ascomycetes suggests co-evolution with host-defense systems, unlike Gal4, which is conserved in non-pathogenic yeasts.

Q & A

Basic Research Questions

Q. What experimental protocols are critical for Zero-Field Cooled (ZFC) measurements in studying protein-based magnetic materials?

  • Methodology : ZFC protocols involve cooling the protein sample to a base temperature (e.g., 2 K) in the absence of an external magnetic field, followed by magnetization measurements during warming under a low applied field. This method is essential for characterizing superparamagnetic or spin-glass behavior in protein systems, such as iron-core proteins. Key parameters include cooling rate, field strength (e.g., 0.01–0.1 T), and temperature sweep intervals. Deviations in ZFC curves (e.g., bifurcation from Field-Cooled (FC) data) can indicate magnetic anisotropy or blocked states .
  • Data Interpretation : A sharp peak in the ZFC curve at the blocking temperature (TBT_B) suggests superparamagnetic behavior, while broad peaks may indicate distributed energy barriers or sample heterogeneity.

Q. How should researchers design experiments to compare ZFC and FC behaviors in protein magnetic systems?

  • Protocol Design :

Perform ZFC measurements as described above.

For FC measurements, cool the sample under the same applied field used in ZFC.

Compare magnetization (MM) vs. temperature (TT) curves to identify irreversible transitions (e.g., TBT_B) and assess magnetic memory effects.

  • Critical Considerations : Ensure identical thermal histories and field conditions for both protocols. Discrepancies between ZFC/FC data (e.g., lack of saturation in trapped moments) may challenge assumptions about superconductivity or delocalized spin states in proteins .

Advanced Research Questions

Q. How can contradictions between ZFC experimental data and theoretical models be resolved in protein magnetism studies?

  • Case Analysis : In studies of putative superconducting phases in proteins, ZFC data showing no saturation of trapped moments up to 1 T contradict models assuming superconductivity (which predict saturation at Hsat0.44H_{\text{sat}} \approx 0.44 T). To resolve this:

Validate sample purity and homogeneity (e.g., via TEM or XRD).

Replicate experiments with alternative cooling protocols (e.g., FC with varying fields).

Incorporate localized spin models instead of superconductivity hypotheses, as ZFC/FC discrepancies may arise from spin-glass dynamics .

  • Statistical Tools : Use chi-squared (χ2χ^2) tests to quantify deviations between experimental ZFC curves and theoretical predictions.

Q. What advanced techniques integrate ZFC data with structural or functional analysis of proteins?

  • Multi-Method Approaches :

Mass Spectrometry (MS) Integration : Pair ZFC magnetometry with LC-MS/MS to correlate magnetic properties with protein oxidation states or metal-binding sites (e.g., iron-sulfur clusters). For example, quantify post-translational modifications affecting spin states .

Imaging Synergy : Combine ZFC data with cryo-EM or magnetic force microscopy (MFM) to map magnetic domain structures at nanoscale resolution.

Thermal Analysis : Use ZFC-coupled differential scanning calorimetry (DSC) to detect magnetic transitions alongside protein denaturation events .

Q. How do ZFC experimental outcomes inform theoretical models of protein-based quantum materials?

  • Model Refinement : ZFC data showing suppressed magnetization at low fields (e.g., H<0.2H < 0.2 T) may support quantum spin liquid (QSL) behavior in geometrically frustrated protein lattices. To test this:

Perform neutron scattering to probe spin correlations.

Apply Monte Carlo simulations with exchange interaction parameters derived from ZFC susceptibility (χχ) vs. TT fits.

  • Contradictions : Persistent ZFC/FC irreversibility above TBT_B challenges mean-field theories, suggesting the need for cluster-based or disordered spin models .

Methodological Best Practices

Q. What are common pitfalls in ZFC data collection for protein samples, and how can they be mitigated?

  • Pitfalls :

  • Sample Artifacts : Residual magnetic impurities (e.g., ferromagnetic nanoparticles) distort ZFC peaks.
  • Field Inhomogeneity : Poorly controlled fields during cooling introduce noise.
    • Solutions :

Pre-treat samples with chelating agents (e.g., EDTA) to remove extrinsic metal contaminants.

Use superconducting quantum interference device (SQUID) magnetometers with field homogeneity < 0.1% over the sample volume.

Normalize data to protein concentration (e.g., moment per mg of protein) .

Q. How can researchers validate ZFC-derived hypotheses using complementary techniques?

  • Cross-Validation Framework :

Electron Paramagnetic Resonance (EPR) : Compare ZFC-derived spin states with EPR-detected gg-values and relaxation times.

Mössbauer Spectroscopy : Resolve iron oxidation states implicated in ZFC magnetic transitions.

Theoretical Consistency : Ensure ZFC data align with density functional theory (DFT) predictions for metal-protein binding sites .

Data Presentation Guidelines

Table 1 : Key Parameters for ZFC/FC Experiments in Protein Studies

ParameterTypical Range/ValueImpact on Data Quality
Cooling Rate1–5 K/minAffects thermal equilibrium
Applied Field (HH)0.01–0.1 TDetermines Zeeman splitting
Sample Mass5–20 mgOptimizes signal-to-noise ratio
Temperature Range2–300 KCaptures all magnetic transitions

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